molecular formula C29H25N3O3S2 B11974215 (5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11974215
M. Wt: 527.7 g/mol
InChI Key: NGRCACPJXGRATD-ITYLOYPMSA-N
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Description

The compound “(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted benzaldehydes, phenylhydrazines, and thiazolidinones. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinones and pyrazoles, which share structural features and biological activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which might confer specific biological activities or chemical reactivity that is not observed in other similar compounds.

Properties

Molecular Formula

C29H25N3O3S2

Molecular Weight

527.7 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[1-phenyl-3-(4-phenylmethoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H25N3O3S2/c1-34-17-16-31-28(33)26(37-29(31)36)18-23-19-32(24-10-6-3-7-11-24)30-27(23)22-12-14-25(15-13-22)35-20-21-8-4-2-5-9-21/h2-15,18-19H,16-17,20H2,1H3/b26-18-

InChI Key

NGRCACPJXGRATD-ITYLOYPMSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5)/SC1=S

Canonical SMILES

COCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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